Cas no 5255-76-5 (Skimmianine)

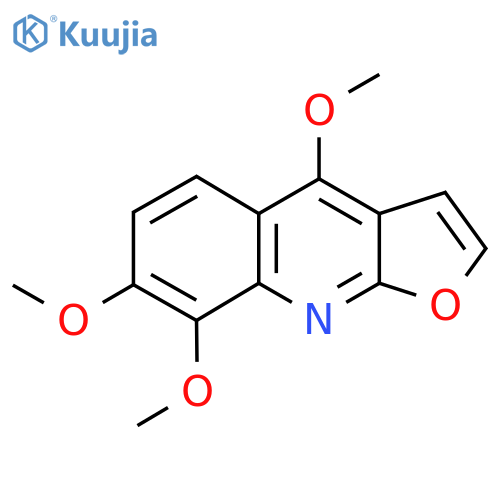

Skimmianine structure

Nome del prodotto:Skimmianine

Numero CAS:5255-76-5

MF:C14H13NO4

MW:259.257323980331

CID:4736520

Skimmianine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Skimmianine

- Skimmianin

- Chloroxylonine

- 4,7,8-Trimethoxyfuro[2,3-b]quinoline

- Skimmiamine

- beta-Fagarine

- .beta.-Fagarine

- Furo[2,3-b]quinoline, 4,7,8-trimethoxy-

- 4E1KLC380B

- 4,7,8-trimethoxyfurano[2,3-b]quinoline

- b-fagarine

- FURO(2,3-b)QUINOLINE, 4,7,8-TRIMETHOXY-

- Furo[2, 4,7,8-trimethoxy-

- Prestwick_184

- Prestwick3_000668

- Prestwick1_000668

- Prestwick0_000668

- Prestwick2_000668

- CBMicro_015540

- Skimmianine (beta-Fagarine)

- Oprea1_598261

- Opre

-

- Inchi: 1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3

- Chiave InChI: SLSIBLKBHNKZTB-UHFFFAOYSA-N

- Sorrisi: O1C=CC2C1=NC1C(=C(C=CC=1C=2OC)OC)OC

- BRN: 0028904

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 19

- Conta legami ruotabili: 3

- Complessità: 314

- Superficie polare topologica: 53.7

Skimmianine Letteratura correlata

-

1. Biosynthesis of aromatic isoprenoids. Part III. Mechanism of formation of the furan ring and origin of the 4-methoxy-group in the biosynthesis of furoquinoline alkaloidsMichael F. Grundon,David M. Harrison,Caroline G. Spyropoulos J. Chem. Soc. Perkin Trans. 1 1975 302

-

2. Aromatic hydroxylation in quinoline alkaloids. The biosynthesis of skimmianine from dictamnine, and a convenient synthesis of furanoquinoline alkaloidsJ. F. Collins,W. J. Donnelly,M. F. Grundon,D. M. Harrison,C. G. Spyropoulos J. Chem. Soc. Chem. Commun. 1972 1029

-

Lindon?W. K. Moodie,Kristina Sep?i?,Tom Turk,Robert Frange?,Johan Svenson Nat. Prod. Rep. 2019 36 1053

-

4. Biosynthesis of aromatic isoprenoids. Part I. The role of 3-prenylquinolines and of platydesmine in the biosnthesis of the furuquinoline alkaloid, dictamnineJames F. Collins,William J. Donnelly,Michael F. Grundon,Kevin J. James J. Chem. Soc. Perkin Trans. 1 1974 2177

-

5. Biosynthesis of aromatic isoprenoids. Part II. Aromatic hydroxylation in the biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyineMichael F. Grundson,David M. Harrison,Caroline G. Sypropoulos J. Chem. Soc. Perkin Trans. 1 1974 2181

Categorie correlate

- Prodotti naturali e estratti Estratti di piante a base di piante Spiranthera odoratissima

- Prodotti naturali e estratti Estratti di piante a base di piante Peltostigma guatemalteco

- Prodotti naturali e estratti Estratti di piante a base di piante Myrtopsis sellingii

- Prodotti naturali e estratti Estratti di piante a base di piante Myrtopsis macrocarpa

- Prodotti naturali e estratti Estratti di piante a base di piante Esenbeckia berlandieri

- Prodotti naturali e estratti Estratti di piante a base di piante Decatropis bicolor

5255-76-5 (Skimmianine) Prodotti correlati

- 2137960-16-6(5-amino-1-cyclohexyl-1,2-dihydropyridin-2-one)

- 1210-52-2(Dibenzothiophene,2,4,8-trimethyl-)

- 2248335-37-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate)

- 1787261-03-3([4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester)

- 1247003-90-2(Morpholine, 4-[(5-ethynyl-2-thienyl)methyl]-)

- 1565450-95-4(N-benzylazepan-4-amine)

- 40285-24-3(2-BUTANOL, 3-AMINO-, (2R,3S)-)

- 898487-91-7(N-(4-methoxyphenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1311509-89-3(2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide)

- 173336-62-4(Methyl (2R)-3-amino-2-methylpropanoate;hydrochloride)

Fornitori consigliati

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso